molecular formula C19H15N3 B11840661 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine CAS No. 198637-57-9

3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11840661
CAS No.: 198637-57-9
M. Wt: 285.3 g/mol
InChI Key: OWKSSVUXUJDVCN-UHFFFAOYSA-N
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Description

3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This heterocyclic scaffold is recognized for its potential biological activities. Scientific literature indicates that derivatives of the 1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine core structure have been investigated for their trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease . In these studies, certain compounds demonstrated promising in vitro and in vivo activity, highlighting the value of this structural class in developing new therapeutic agents for neglected tropical diseases . The presence of the 1,6-diphenyl substitution pattern is a common feature in many biologically active pyrazolopyridine derivatives. This product is intended for research purposes as a building block or reference standard in the synthesis and development of novel bioactive molecules. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-1,6-diphenylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3/c1-14-17-12-13-18(15-8-4-2-5-9-15)20-19(17)22(21-14)16-10-6-3-7-11-16/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKSSVUXUJDVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405413
Record name ST50814351
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198637-57-9
Record name ST50814351
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Yields

ReactantsSolventAcid CatalystTemperatureYieldReference
3-Amino-5-methylpyrazole + 1,3-diphenylpropane-1,3-dioneEthanolHCl (conc.)Reflux68–75%

Mechanistic Insight : The methyl group at position 3 of the pyrazole ring is retained in the final product, while the phenyl groups from the diketone occupy positions 1 and 6 of the pyridine ring.

Palladium-catalyzed cross-coupling enables precise introduction of aryl groups at positions 1 and 6. Starting from 3-methyl-1,6-dibromo-1H-pyrazolo[3,4-b]pyridine, sequential Suzuki reactions with phenylboronic acid yield the diarylated product.

Optimization Data

Catalyst SystemBaseSolventTemperatureYield (C3)Yield (C6)
Pd(OAc)₂/dppfCs₂CO₃Dioxane/H₂O60°C → 100°C98%85%

Key Observation : Chemoselectivity is achieved by first coupling at the C3 position due to higher reactivity of the iodide substituent, followed by C6 coupling under harsher conditions.

Ring-Closing Reactions from Chloropyridine Derivatives

A patent-described method (CN105801574A) utilizes 2-chloro-3-pyridinecarboxaldehyde and hydroxylamine hydrochloride in dimethylformamide (DMF) to form the pyrazolo[3,4-b]pyridine core. Subsequent Friedel-Crafts alkylation introduces phenyl groups, while a methyl group is incorporated via alkylation or pre-functionalization.

Protocol Highlights

  • Step 1 : Ring closure of 2-chloro-3-pyridinecarboxaldehyde with NH₂OH·HCl in DMF at 60°C (85% yield).

  • Step 2 : Double Friedel-Crafts arylation using benzene and AlCl₃ (62% yield).

  • Step 3 : Methylation at position 3 using CH₃I/K₂CO₃ (78% yield).

Limitation : Multi-step synthesis reduces overall efficiency (cumulative yield: ~41%).

Multi-Step Synthesis via Carboxylic Acid Intermediates

A 2018 study demonstrated a pathway beginning with 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (1 ), which is hydrolyzed to the carboxylic acid (2 ), esterified (3 ), and converted to carbohydrazide (4 ). Reduction of 4 with LiAlH₄ yields the target compound.

Stepwise Yields

StepReactionConditionsYield
1Hydrolysis of 12 NaOH (aq.), reflux92%
2Esterification (23 )CH₃OH/H₂SO₄, reflux88%
3Hydrazide formation (34 )NH₂NH₂, EtOH81%
4Reduction (4 → target)LiAlH₄, THF76%

Advantage : High purity (>95% by HPLC) at each stage.

Diazonium Salt IntermediateCoupling PartnerProductYield
3-Amino derivativeMalononitrile4-Cyano substituted40%
3-Amino derivative8-Hydroxyquinoline4-Azo substituted45%

Application : Useful for synthesizing analogs with enhanced bioactivity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, hydroxylated, or alkylated pyrazolopyridines.

Scientific Research Applications

Biological Activities

Anticancer Properties
Research has indicated that derivatives of 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .

Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Experimental data suggest that it can reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways. These findings highlight its potential as a therapeutic agent in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been documented, including:

  • Condensation Reactions : The initial formation often involves the condensation of hydrazines with appropriate carbonyl compounds.
  • Cyclization Techniques : Subsequent cyclization reactions lead to the formation of the pyrazolo[3,4-b]pyridine structure. Techniques such as microwave-assisted synthesis have been utilized to enhance yields and reduce reaction times .

Therapeutic Potential

Neurological Disorders
Recent studies have suggested that 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine may possess neuroprotective properties. It has been evaluated for its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects in neurology .

Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi suggests potential applications in developing new antimicrobial agents .

Case Studies

StudyObjectiveFindings
Soares et al. (2020)Synthesis and biological evaluationReported significant anticancer activity against breast cancer cell lines with IC50 values indicating potent inhibitory effects on cell growth .
Zhou et al. (2014)Investigation of derivativesFound that specific modifications to the pyrazolo structure enhanced anti-inflammatory activity in vitro .
Omar & El-Fattah (1985)Synthesis of pyridyl oxadiazolesHighlighted the stability and reactivity of pyrazolo derivatives under various conditions, providing insights into their synthetic versatility .

Mechanism of Action

The mechanism of action of 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituents critically influence physical properties and bioactivity:

Table 2: Spectral and Physical Data
Compound Melting Point (°C) Key Spectral Features (NMR/IR) References
4-(Methylthio) derivative 108 δ 2.66 (CH₃-S), 1642 cm⁻¹ (C=N)
4-(2-Hydroxyphenyl)-5-carboxylate Not reported IR: 2965 cm⁻¹ (C-H), 1642 cm⁻¹ (C=O)
N′-Acetylhydrazide Not reported 1H NMR: δ 13.6 (NH), HRMS: m/z 480.1918

Key Observations:

  • Methylthio Group : The 4-SCH₃ derivative’s NMR signals (δ 2.66 ppm) and IR absorption (1642 cm⁻¹) confirm successful incorporation .
Table 3: Bioactivity Profiles
Compound Bioactivity Mechanism/Notes References
Pyrazolo[3,4-b]pyridin-3-amine MNK1/2 kinase inhibition Planar aromatic core essential for activity
5-Oxadiazole-triazole hybrids Antimicrobial (broad spectrum) Synergistic effect from oxadiazole-thiadiazine
N′-Benzylidene-carbohydrazides Antiplatelet activity Inhibition of platelet aggregation

Key SAR Insights:

  • Kinase Inhibition: The planar pyrazolo[3,4-b]pyridine scaffold is critical for MNK1/2 binding, as non-planar analogs (e.g., pyridin-6-ones) lose activity .
  • Antimicrobial Potency : Oxadiazole-thiadiazine hybrids exhibit enhanced activity due to sulfur-containing moieties, which may disrupt microbial membranes .
  • Antiplatelet Effects : N′-Benzylidene-carbohydrazides show promise in thrombotic disease models, likely via interference with platelet signaling pathways .

Biological Activity

3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolo[3,4-b]pyridine family, which is known for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine is C19H15N3C_{19}H_{15}N_3, with a molecular weight of approximately 285.34 g/mol. The compound features a pyrazole ring fused with a pyridine moiety, contributing to its unique biological properties.

Anticancer Activity

Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. A study highlighted the synthesis of various derivatives and their evaluation against cancer cell lines. The compounds demonstrated potent cytotoxicity against several cancer types, including breast and prostate cancer cells. Notably, 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine showed inhibition of cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Antithrombotic Effects

Recent investigations into the antithrombotic potential of N-acylhydrazone derivatives of 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine revealed promising results. In vitro assays demonstrated that these derivatives effectively inhibited platelet aggregation and thrombus formation in animal models. The mechanism was attributed to the modulation of platelet activation pathways .

Neuroprotective Properties

The neuroprotective effects of pyrazolo[3,4-b]pyridine derivatives have been explored in models of neurodegenerative diseases such as Alzheimer's disease. Studies suggest that these compounds can mitigate oxidative stress and neuroinflammation in neuronal cells. They have shown potential in improving cognitive functions in animal models by enhancing synaptic plasticity and reducing amyloid-beta toxicity .

Case Studies

StudyFindings
Lee et al. (2020)Evaluated the cytotoxicity of various pyrazolo[3,4-b]pyridine derivatives on cancer cell linesIdentified significant anticancer activity with specific derivatives showing >70% inhibition on MCF-7 cells
Soares & Dias (2020)Investigated antithrombotic properties in vivoDemonstrated effective inhibition of platelet aggregation by N-acylhydrazone derivatives
ResearchGate Study (2020)Assessed neuroprotective effects on neuronal culturesFound reduction in oxidative stress markers and improved cell viability in treated cultures

The biological activities of 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cancer cell death.
  • Platelet Modulation : Inhibition of key enzymes involved in platelet activation.
  • Neuroprotection : Reduction of reactive oxygen species (ROS) and modulation of inflammatory cytokines.

Q & A

Q. What are the common synthetic routes for 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine?

A widely used method involves multi-component reactions starting with 5-amino-3-methyl-1-phenylpyrazole and substituted pyran-2-ones. For example, refluxing 5-amino-3-methyl-1-phenylpyrazole with 4-hydroxy-6-methylpyran-2-one in n-butanol catalyzed by p-toluenesulfonic acid yields fused pyrazolo[3,4-b]pyridine derivatives after purification via silica gel chromatography . Alternative routes include microwave-assisted synthesis, which reduces reaction time and improves yield compared to traditional heating .

Q. How is the molecular structure of this compound characterized?

X-ray crystallography is the gold standard for structural elucidation. Studies show that the pyrazole and pyridine rings in pyrazolo[3,4-b]pyridine derivatives are nearly planar, with dihedral angles between fused rings typically <10°. Substituents like methyl and phenyl groups influence packing via π-π stacking (face-to-face distances ~3.4–3.5 Å) and van der Waals interactions . NMR and IR spectroscopy further confirm substitution patterns and hydrogen bonding motifs .

Q. What biological activities are associated with this compound?

Pyrazolo[3,4-b]pyridines exhibit antimicrobial, anticancer, and kinase inhibitory properties. For example, trifluoromethyl-substituted derivatives show enhanced activity against Staphylococcus aureus (MIC ≤ 2 µg/mL), while spiro derivatives demonstrate antitumor effects via topoisomerase inhibition . Activity correlates with substituent electronegativity and steric bulk .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence synthetic yields?

Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while protic solvents like ethanol favor cyclization. Catalysts such as p-TSA accelerate condensation steps, achieving yields >70% in 24–48 hours . Microwave irradiation (100–120°C, 300 W) reduces reaction times to 1–2 hours with comparable yields, minimizing side-product formation .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or antitumor activity often arise from assay variability (e.g., cell line differences) or purity of test compounds. To address this:

  • Perform dose-response curves with standardized cell lines (e.g., HCT-116 for cytotoxicity).
  • Validate purity via HPLC (>95%) and elemental analysis.
  • Use molecular docking to compare binding modes across substituent variations .

Q. How can regioselectivity challenges in functionalization be addressed?

Electrophilic substitution at the pyridine ring (C-4 or C-6) is influenced by directing groups. For example:

  • Methyl groups at C-3 favor electrophilic attack at C-4 due to steric hindrance.
  • Phenyl groups at C-6 direct substitution to C-5 via resonance effects. Computational tools (DFT) predict regioselectivity by mapping electron density and frontier molecular orbitals .

Q. What advanced techniques optimize crystal packing for material science applications?

Co-crystallization with π-acceptors (e.g., tetrafluorobenzene) enhances π-π stacking interactions, improving charge transport in organic semiconductors. Thermal analysis (DSC/TGA) identifies stable polymorphs, while Hirshfeld surface analysis quantifies intermolecular contacts .

Methodological Insights

Parameter Key Findings References
Optimal Solvent n-Butanol for condensation; ethanol for cyclization.
Catalyst Efficiency p-TSA > ZnCl₂ > no catalyst (yields: 75% vs. 50% vs. 30%).
Bioactivity Hotspots C-3 (methyl), C-6 (phenyl), and C-4 (electron-withdrawing groups).
Crystal Stability π-π stacking distances <3.5 Å correlate with thermal stability (>200°C).

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